Cas no 106939-19-9 (8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

106939-19-9 structure
Produktname:8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Purine-2,6-dione,8-(cyclohexylamino)-7-heptyl-3,7-dihydro-3-methyl-
- 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(cyclohexylamino)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- F0887-0057
- 8-(cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione
- 8-(cyclohexylamino)-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- AKOS005469375
- 106939-19-9
- STK538788
-
- Inchi: InChI=1S/C19H31N5O2/c1-3-4-5-6-10-13-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-11-8-7-9-12-14/h14H,3-13H2,1-2H3,(H,20,21)(H,22,25,26)
- InChI-Schlüssel: BDXSFMZZUUOOKE-UHFFFAOYSA-N
- Lächelt: CCCCCCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C
Berechnete Eigenschaften
- Genaue Masse: 361.24803
- Monoisotopenmasse: 361.24777525g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 8
- Komplexität: 494
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 79.3Ų
- XLogP3: 4.3
Experimentelle Eigenschaften
- PSA: 79.26
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0887-0057-3mg |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-5μmol |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-1mg |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-2μmol |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-5mg |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-10mg |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-15mg |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-2mg |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-4mg |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0887-0057-10μmol |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-19-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Verwandte Literatur
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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